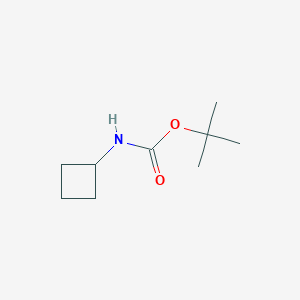

tert-Butyl cyclobutylcarbamate

Vue d'ensemble

Description

tert-Butyl cyclobutylcarbamate: is an organic compound with the molecular formula C9H17NO2. It is a carbamate derivative, where the carbamate group is bonded to a cyclobutyl ring and a tert-butyl group. This compound is known for its stability and unique reactivity, making it useful in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl cyclobutylcarbamate can be synthesized through several methods. One common method involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .

Analyse Des Réactions Chimiques

Curtius Rearrangement

The Curtius rearrangement is a key reaction pathway involving tert-Butyl cyclobutylcarbamate. This reaction typically occurs when cyclobutanecarboxylic acid undergoes treatment with diphenyl phosphoryl azide (DPPA) and triethylamine (Et₃N) in tert-butanol. The process involves:

-

Formation of isocyanate intermediates : Cyclobutanecarboxylic acid undergoes Curtius rearrangement to generate an isocyanate intermediate.

-

Nucleophilic attack by tert-butanol : The isocyanate reacts with tert-butanol to form this compound .

Reaction Conditions :

-

Reagents: DPPA, Et₃N, tert-butanol.

-

Yield : Good yields, with this compound isolated as a stable product .

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Cyclobutanecarboxylic acid | This compound | Good | DPPA, Et₃N, t-BuOH, 50°C |

Stability and Elimination Behavior

The stability of this compound depends on its structural environment:

-

Stability without γ-keto groups : In the absence of a γ-keto group (e.g., in cyclobutanecarboxylic acid), the Curtius product (this compound) is stable and does not undergo elimination .

-

Elimination under basic conditions : When a γ-keto group is present (e.g., in 1-(3-oxocyclobutyl) carboxylic acid), the resulting carbamate intermediate (this compound) is unstable. It undergoes elimination of tert-butyl carbamate to form cyclobut-2-enone under basic conditions .

Key Observations :

-

γ-keto group influence : The presence of a γ-keto group accelerates elimination, reducing the stability of the carbamate .

-

Mechanism : Elimination involves the loss of tert-butyl carbamate, leading to cyclobut-2-enone formation .

Comparison of Stability Across Carbamates

| Carbamate Structure | Stability Under Basic Conditions | Key Feature |

|---|---|---|

| This compound | Stable | No γ-keto group |

| tert-Butyl (3-oxocyclobutyl)carbamate | Unstable | Presence of γ-keto group |

Applications De Recherche Scientifique

tert-Butyl cyclobutylcarbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-butyl cyclobutylcarbamate involves the formation of stable carbamate bonds. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the carbamate bond. Upon deprotection, the carbamate group can be removed under acidic conditions, releasing the free amine .

Comparaison Avec Des Composés Similaires

- tert-Butyl carbamate

- Cyclobutyl-carbamic acid tert-butyl ester

- Carbamic acid, N-cyclobutyl-, 1,1-dimethylethyl ester

Comparison: tert-Butyl cyclobutylcarbamate is unique due to its combination of a cyclobutyl ring and a tert-butyl group. This structure provides enhanced stability and reactivity compared to other carbamate derivatives. The cyclobutyl ring introduces strain, which can influence the compound’s reactivity, while the tert-butyl group offers steric protection .

Activité Biologique

tert-Butyl cyclobutylcarbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic stability, and applications in drug development.

This compound is characterized by the presence of a tert-butyl group and a cyclobutyl ring within its structure. The chemical formula is CHNO. The compound has been synthesized through various methods, including the Curtius rearrangement, which allows for the formation of carbamates from isocyanates.

Pharmacological Effects

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Anti-inflammatory Activity : In vivo studies have shown that certain carbamate derivatives possess significant anti-inflammatory properties. For instance, compounds derived from tert-butyl 2-(substituted benzamido) phenylcarbamate demonstrated inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin in carrageenan-induced rat models .

- Metabolic Stability : The presence of the tert-butyl group has been linked to metabolic lability, which can affect the compound's bioavailability. Studies have shown that replacing the tert-butyl group with more stable groups (e.g., trifluoromethylcyclopropyl) can enhance metabolic stability and reduce hepatic clearance rates .

Case Studies

Several studies have evaluated the biological activity of this compound and its analogues:

- In Vivo Anti-inflammatory Studies : A study comparing various carbamate derivatives found that certain compounds exhibited promising anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

- Metabolic Stability Evaluation : A detailed analysis showed that compounds with a trifluoromethyl substitution exhibited improved metabolic stability compared to their tert-butyl counterparts. This indicates that modifications to the tert-butyl group can lead to enhanced pharmacokinetic profiles .

- Antifungal Activity : The antifungal agent Butenafine and its analogues were tested against fungal strains, revealing that structural modifications could influence potency and efficacy against specific pathogens .

Data Tables

The following tables summarize key findings related to the biological activity and metabolic stability of this compound and its derivatives.

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

| Compound | Inhibition Rate (%) | Comparison Drug |

|---|---|---|

| 4a | 54.239 | Indomethacin |

| 4i | 39.021 | Indomethacin |

Table 2: Metabolic Stability Comparison

| Compound | In Vitro Clearance (mL/min/kg) | In Vivo Clearance (mL/min/kg) |

|---|---|---|

| tert-Butyl | 63 | 114 |

| Trifluoromethyl | 11 | Lower than tert-butyl |

Propriétés

IUPAC Name |

tert-butyl N-cyclobutylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-7-5-4-6-7/h7H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMSGZAJTMRNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617700 | |

| Record name | tert-Butyl cyclobutylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56700-66-4 | |

| Record name | tert-Butyl cyclobutylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.